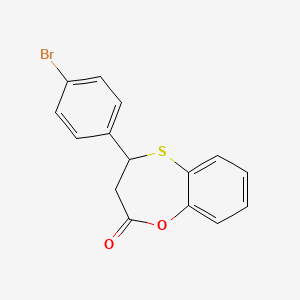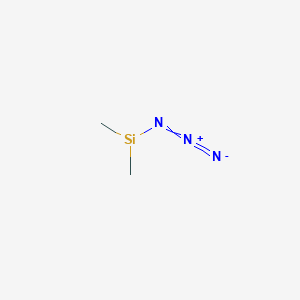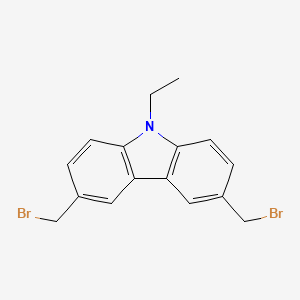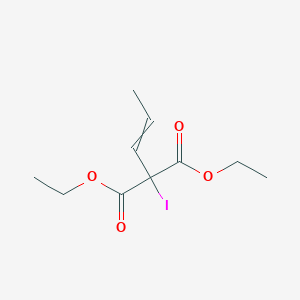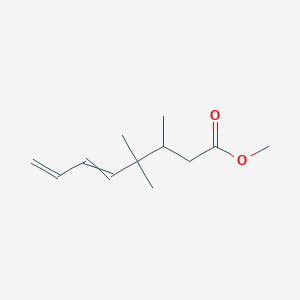
Methyl 3,4,4-trimethylocta-5,7-dienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3,4,4-trimethylocta-5,7-dienoate is an organic compound with the molecular formula C12H20O2. It is a methyl ester derivative of 3,4,4-trimethylocta-5,7-dienoic acid. This compound is of interest due to its unique structure, which includes a conjugated diene system and multiple methyl groups, making it a valuable intermediate in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,4,4-trimethylocta-5,7-dienoate typically involves the esterification of 3,4,4-trimethylocta-5,7-dienoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Esterification Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction, allowing for easier separation and purification of the product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,4,4-trimethylocta-5,7-dienoate can undergo various chemical reactions, including:
-
Oxidation:
Reagents: Potassium permanganate, chromium trioxide
Conditions: Aqueous or organic solvents, varying temperatures
Products: Carboxylic acids, ketones
-
Reduction:
Reagents: Lithium aluminum hydride, sodium borohydride
Conditions: Anhydrous solvents, low temperatures
Products: Alcohols
-
Substitution:
Reagents: Halogens, nucleophiles
Conditions: Organic solvents, room temperature or elevated temperatures
Products: Halogenated derivatives, substituted esters
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines, thiols
Scientific Research Applications
Methyl 3,4,4-trimethylocta-5,7-dienoate has several applications in scientific research, including:
-
Organic Synthesis:
- Used as an intermediate in the synthesis of complex organic molecules.
- Serves as a building block for pharmaceuticals and agrochemicals.
-
Biological Studies:
- Investigated for its potential biological activity and interactions with enzymes.
- Used in the study of metabolic pathways and enzyme kinetics.
-
Industrial Applications:
- Employed in the production of specialty chemicals and materials.
- Utilized in the formulation of fragrances and flavors.
Mechanism of Action
The mechanism of action of Methyl 3,4,4-trimethylocta-5,7-dienoate involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In biological systems, it may interact with enzymes and receptors, influencing metabolic pathways and cellular processes.
Comparison with Similar Compounds
Methyl 3,4,4-trimethylocta-5,7-dienoate can be compared with other similar compounds, such as:
-
Methyl 3,4,4-trimethylhex-5-enoate:
- Similar structure but lacks the conjugated diene system.
- Different reactivity and applications.
-
Methyl 3,4,4-trimethylhept-5,7-dienoate:
- Similar structure with an additional carbon in the chain.
- Slightly different physical and chemical properties.
-
Methyl 3,4,4-trimethylpent-5-enoate:
- Shorter carbon chain and different reactivity.
- Used in different synthetic applications.
The uniqueness of this compound lies in its conjugated diene system and multiple methyl groups, which confer specific reactivity and make it a valuable compound in various fields of research and industry.
Properties
CAS No. |
192752-66-2 |
|---|---|
Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
methyl 3,4,4-trimethylocta-5,7-dienoate |
InChI |
InChI=1S/C12H20O2/c1-6-7-8-12(3,4)10(2)9-11(13)14-5/h6-8,10H,1,9H2,2-5H3 |
InChI Key |
PSVBRJFDJPQALZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)OC)C(C)(C)C=CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


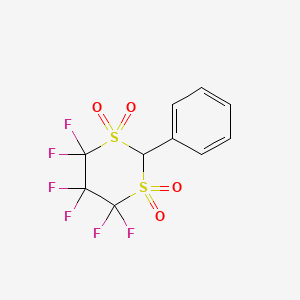
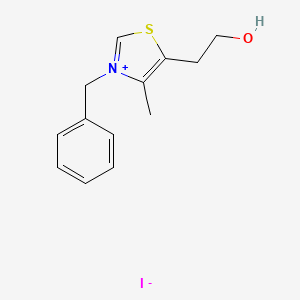
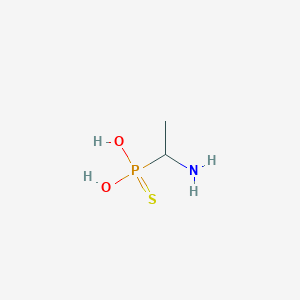

![S-[2-(Dibutylamino)ethyl] O-ethyl methylphosphonothioate](/img/structure/B12562551.png)
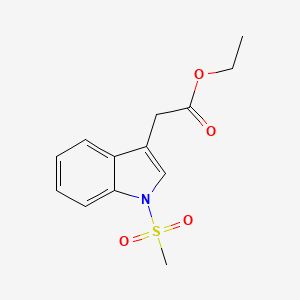
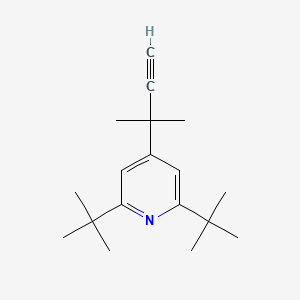

![4-[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]but-2-ynal](/img/structure/B12562574.png)
![4-Cyano-1-[(4-methoxyphenyl)methyl]pyridin-1-ium bromide](/img/structure/B12562581.png)
